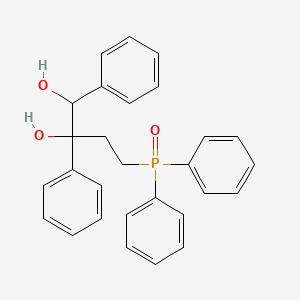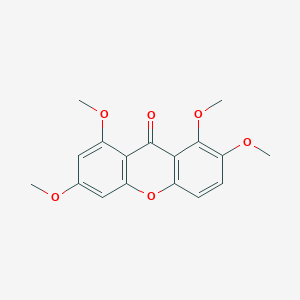
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 2,3-Dimethylacetanilide and 2,3-Dimethylphenylacetamide . This compound is characterized by the presence of a trifluoromethyl group attached to the acetamide moiety, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,3-dimethylaniline with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- include:
2,3-Dimethylacetanilide: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,3-Dimethylphenylacetamide: Similar structure but without the trifluoromethyl group.
N-(2,3-Dimethylphenyl)-2-(5-phenyl-1H-imidazol-2-yl)sulfanylacetamide: Contains additional functional groups that impart different biological activities.
The uniqueness of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- lies in its trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
14719-31-4 |
|---|---|
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-3-5-8(7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
DDTLKRKSMLMEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)


![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)







![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)


